molecular formula C12H14N2O2S B13195139 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine

Cat. No.: B13195139
M. Wt: 250.32 g/mol
InChI Key: OLILTLZIFDNUGQ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 3,5-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzylamine with a thiazole derivative. One common method includes the use of 3,5-dimethoxybenzylamine and 2-bromo-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH in DMF with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzylamine: A precursor in the synthesis of 5-(3,5-Dimethoxybenzyl)-1,3-thiazol-2-amine.

    3,5-Dimethoxybenzyl alcohol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the 3,5-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2O2S/c1-15-9-3-8(4-10(6-9)16-2)5-11-7-14-12(13)17-11/h3-4,6-7H,5H2,1-2H3,(H2,13,14)

InChI Key

OLILTLZIFDNUGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2=CN=C(S2)N)OC

Origin of Product

United States

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